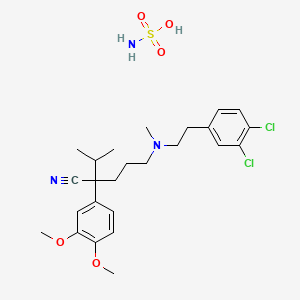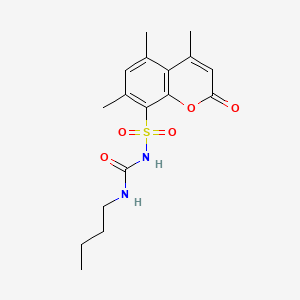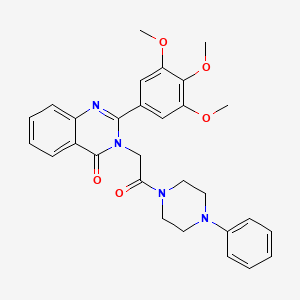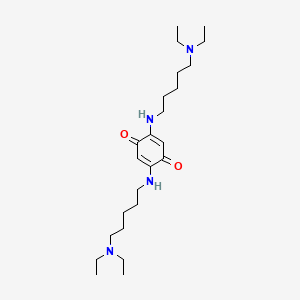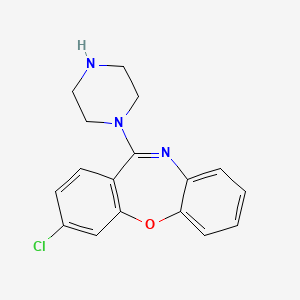
Skq3P7vsj7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine (UNII: SKQ3P7VSJ7) is a chemical substance with the molecular formula C17H16ClN3O and a molecular weight of 313.78 g/mol . It is known for its applications in various fields, including pharmaceuticals and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine involves the reaction of 11-chlorodibenzo[b,f][1,4]oxazepine with piperazine under specific conditions . The reaction typically requires a solvent such as toluene and may involve the use of activated carbon for purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives , while reduction may produce dechlorinated compounds .
Aplicaciones Científicas De Investigación
3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine involves its interaction with specific molecular targets. It is known to act on serotonin and dopamine receptors , making it relevant in the study of antipsychotic and antidepressant activities . The compound’s structure allows it to bind to these receptors and modulate their activity, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Amoxapine: A tricyclic antidepressant with a similar structure.
Quetiapine: An antipsychotic with mixed serotonin and dopamine receptor antagonistic properties.
Clozapine: Another antipsychotic with a related chemical structure.
Uniqueness
3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine is unique due to its specific substitution pattern and its ability to interact with multiple receptor types. This makes it a valuable compound for research in neuropharmacology and medicinal chemistry.
Propiedades
Número CAS |
2182665-21-8 |
|---|---|
Fórmula molecular |
C17H16ClN3O |
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
9-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C17H16ClN3O/c18-12-5-6-13-16(11-12)22-15-4-2-1-3-14(15)20-17(13)21-9-7-19-8-10-21/h1-6,11,19H,7-10H2 |
Clave InChI |
BAUCVRHLALEJNP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NC3=CC=CC=C3OC4=C2C=CC(=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



